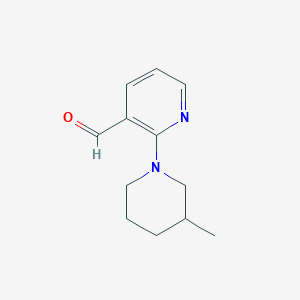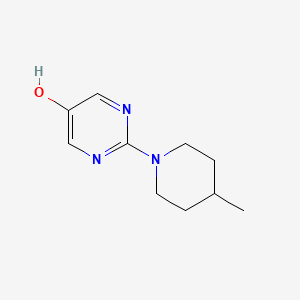![molecular formula C12H7BrN2S B11783310 3-Bromo-6-phenylisothiazolo[5,4-b]pyridine](/img/structure/B11783310.png)
3-Bromo-6-phenylisothiazolo[5,4-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-6-phenylisothiazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the class of isothiazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyridine ring fused with an isothiazole ring, with a bromine atom at the 3-position and a phenyl group at the 6-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-phenylisothiazolo[5,4-b]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One efficient method involves the use of microwave-assisted synthesis. For example, a solution of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine in the presence of copper iodide in dry pyridine is heated under microwave irradiation at 115°C for 30 minutes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis and other advanced synthetic techniques can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-6-phenylisothiazolo[5,4-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other functional groups using reagents such as aryl boronic acids in Suzuki coupling reactions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Suzuki Coupling: This reaction involves the use of palladium catalysts and aryl boronic acids to replace the bromine atom with other aryl groups.
Microwave Irradiation: Used in the synthesis of the compound, microwave irradiation can also be employed in other reactions to enhance reaction rates and yields.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, Suzuki coupling reactions can yield various aryl-substituted derivatives.
Applications De Recherche Scientifique
3-Bromo-6-phenylisothiazolo[5,4-b]pyridine has several scientific research applications, including:
Medicinal Chemistry:
Biological Research: It can be used as a tool compound to study various biological pathways and molecular targets.
Industrial Applications:
Mécanisme D'action
The mechanism of action of 3-Bromo-6-phenylisothiazolo[5,4-b]pyridine is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Receptor Binding: The compound may act as an antagonist or agonist at specific receptors, such as histamine H3 receptors.
Enzyme Inhibition: It may inhibit certain enzymes involved in biological pathways, leading to its observed biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure and exhibit a range of biological activities.
Pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with similar biological properties and synthetic routes.
Uniqueness
3-Bromo-6-phenylisothiazolo[5,4-b]pyridine is unique due to the presence of the bromine atom and the phenyl group, which can influence its reactivity and biological activity
Propriétés
Formule moléculaire |
C12H7BrN2S |
|---|---|
Poids moléculaire |
291.17 g/mol |
Nom IUPAC |
3-bromo-6-phenyl-[1,2]thiazolo[5,4-b]pyridine |
InChI |
InChI=1S/C12H7BrN2S/c13-11-9-6-7-10(14-12(9)16-15-11)8-4-2-1-3-5-8/h1-7H |
Clé InChI |
RPEHMHRYBNTLPD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C(=NS3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Bromo-8-chlorotetrazolo[1,5-A]pyrazine](/img/structure/B11783248.png)



![(2-(4-Methoxyphenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11783294.png)

![6-Phenyl-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11783297.png)
![6-(3-Bromophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11783305.png)


![(S)-Benzyl 3-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate](/img/structure/B11783317.png)
